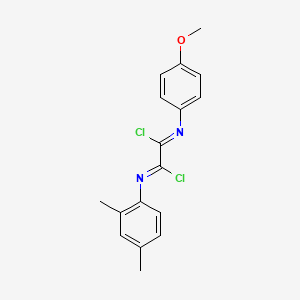
Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- est un composé organique de formule moléculaire C12H7ClFNO. Il appartient à la classe des aryl-phénylcétones, caractérisée par un groupe cétone substitué par un groupe aryle et un groupe phényle . Ce composé se distingue par sa combinaison unique d'un cycle pyridine et d'un groupe fluorophényle, ce qui lui confère des propriétés chimiques et physiques distinctes.
Méthodes De Préparation
La synthèse de la Méthanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- implique plusieurs étapes. Une méthode courante consiste à faire réagir le 2-chloro-3-pyridinecarboxaldéhyde avec le 3-fluorobenzène en présence d'un catalyseur approprié. Les conditions de réaction impliquent généralement le chauffage des réactifs sous reflux avec un solvant tel que l'éthanol ou le méthanol . Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour l'échelle et le rendement.
Analyse Des Réactions Chimiques
Méthanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en groupe alcool.
Substitution : Les groupes chloro et fluoro peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Méthanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions avec les macromolécules biologiques.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la Méthanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- implique son interaction avec des cibles moléculaires spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou récepteurs, modulant ainsi leur activité. Les voies et cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Méthanone, (2-chloro-3-pyridinyl)(3-fluorophenyl)- peut être comparée à d'autres composés similaires tels que :
(2-Chloro-5-iodophényl)(4-fluorophényl)méthanone : Structure similaire mais avec un atome d'iode au lieu d'un atome de chlore.
(4-fluorophényl)(pyridin-4-yl)méthanone : Structure similaire mais avec un positionnement différent des groupes pyridine et fluorophényle.
Propriétés
Numéro CAS |
654059-02-6 |
|---|---|
Formule moléculaire |
C12H7ClFNO |
Poids moléculaire |
235.64 g/mol |
Nom IUPAC |
(2-chloropyridin-3-yl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C12H7ClFNO/c13-12-10(5-2-6-15-12)11(16)8-3-1-4-9(14)7-8/h1-7H |
Clé InChI |
FYQFJTFVSFCZTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
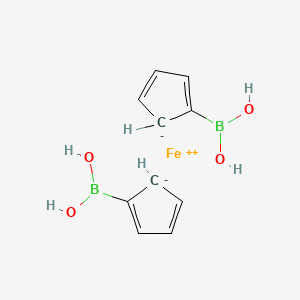
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
![(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
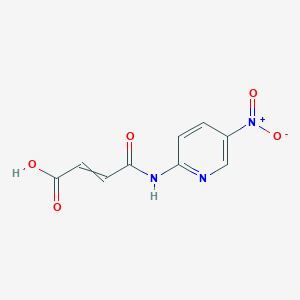
![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
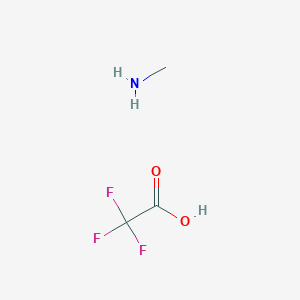
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)
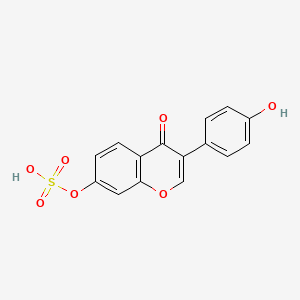
![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)
![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)
